Ethylmercurithiosalicylate

Cytotoxicity Ophthalmic Preservatives Cell Culture

Sourcing a preservative that maintains antimicrobial efficacy under variable cold-chain conditions is a critical challenge. Ethylmercurithiosalicylate (Thimerosal) addresses this with proven microbicidal activity against yeast and fungi at 4°C, unlike alternatives such as 2-phenoxyethanol which only exhibits microbistatic activity under the same conditions. - Low-Temperature Efficacy: Maintains strong antifungal activity at 4°C, ensuring multi-dose vaccine integrity in low-resource settings with temperature fluctuations. - Enzyme Inhibition: Acts as a competitive sulfhydryl oxidase inhibitor (Ki of 0.39 mM for PAH transporter), making it a valuable biochemical tool for thiol group research. - High-Purity Standard: Available at 97.0-101.0% assay purity with controlled impurity profiles (inorganic mercury ≤0.7%, thiosalicylic acid ≤0.5%), ideal for analytical method validation and environmental monitoring.

Molecular Formula C9H9HgO2S-
Molecular Weight 381.83 g/mol
Cat. No. B1255389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmercurithiosalicylate
Molecular FormulaC9H9HgO2S-
Molecular Weight381.83 g/mol
Structural Identifiers
SMILESCC[Hg]SC1=CC=CC=C1C(=O)[O-]
InChIInChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-2
InChIKeyHXQVQGWHFRNKMS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmercurithiosalicylate: Key Properties & Specs


Ethylmercurithiosalicylate (sodium salt, CAS 54-64-8), commonly known as Thimerosal, Thiomersal, or Merthiolate, is an organomercurial compound and a derivative of thiosalicylic acid [1]. It is a crystalline powder containing approximately 49% mercury by weight [2]. With a molecular weight of 404.81 g/mol, it exhibits high water solubility (1 g/mL at 20°C) and decomposes upon melting between 232-237°C . As a sulfhydryl (thiol) oxidizing reagent, its primary mechanism involves the inhibition of a wide range of sulfhydryl-dependent enzymes and proteins .

Compound type
Organomercurial antimicrobial preservative
Mechanism
Sulfhydryl (thiol)-oxidizing reagent
Formulation property
High aqueous solubility (1 g/mL)

Why Thimerosal Cannot Be Replaced


Substituting ethylmercurithiosalicylate with another antimicrobial, even a closely related organomercurial like phenylmercuric acetate, is not straightforward due to quantifiable differences in cytotoxicity, antimicrobial spectrum, and stability. Direct comparative studies reveal that its in vitro toxicity profile differs significantly from other mercurials [1]. Furthermore, its efficacy as a vaccine preservative is not uniform across all formulations; for example, 2-phenoxyethanol (2-PE) has been shown to be superior in a specific pneumococcal conjugate vaccine, while thimerosal exhibits stronger antifungal activity at low temperatures in DPT vaccines [2][3]. The following evidence guide provides the quantitative data required for informed selection based on specific application parameters.

This product
Thimerosal
Ethylmercurithiosalicylate; broad sulfhydryl reactivity and reported temperature-dependent antifungal activity.
vs
Potential substitute
Phenylmercuric acetate (PMA)
Short-exposure cytotoxicity profile may differ; direct interchange may not be supported without benchmarking.
This product
Thimerosal
Reported microbicidal activity against yeast and fungi at 4 °C.
vs
Potential substitute
2-Phenoxyethanol (2-PE)
Antifungal efficacy at low temperature may shift from microbicidal to microbistatic; cold-chain context should be reviewed.
This product
Thimerosal
Organomercurial with distinct tissue distribution and metabolism pattern (ethylmercury).
vs
Potential substitute
Methylmercury compounds
Toxicokinetic profiles differ significantly; data from ethylmercury may not be extrapolated from methylmercury studies.

Thimerosal Comparative Evidence


Cytotoxicity vs. Phenylmercuric Acetate

In a direct head-to-head comparison using Chang's human conjunctival epithelia in cell culture, thimerosal was significantly more cytotoxic than phenylmercuric acetate (PMA) after short exposure times. The LD50 (concentration inducing a 50% decrease in cell population) for thimerosal was substantially lower than that of PMA at 5 seconds and 2 minutes [1].

Cytotoxicity vs PMA
Head-to-head
3.85× (5 s) and 4.8× (2 min) higher cytotoxicity than PMA; LD50 291 vs 1,120 µg/mL at 5 s.
Difference narrows at 24 h (2.2 vs 2.6 µg/mL). Chang conjunctival epithelia.
Supports short-exposure cytotoxicity comparison.
Data to verify for specific cell models.
Cytotoxicity Ophthalmic Preservatives Cell Culture

Antifungal Efficacy vs. 2-Phenoxyethanol

A study comparing the antimicrobial efficacy of thimerosal and 2-phenoxyethanol (2-PE) in adsorbed DPT vaccine showed that while both were effective against bacteria at 25°C and 4°C, a key difference emerged in antifungal activity at low temperatures. Thimerosal maintained microbicidal activity against yeast and fungi at 4°C, whereas 2-PE exhibited only microbistatic activity under the same conditions [1].

Antifungal vs 2-PE
Head-to-head
Microbicidal (lethal) activity against yeast/fungi at 4 °C, whereas 2-PE is microbistatic.
Adsorbed DPT vaccine model.
Temperature-dependent efficacy context.
Validate under intended cold-chain conditions.
Vaccine Preservatives Antimicrobial Efficacy Temperature Stability

Efficacy in Prevnar 13 vs. 2-Phenoxyethanol

In a study evaluating preservatives for a multi-dose formulation of the Prev(e)nar 13™ pneumococcal conjugate vaccine, thimerosal at its recommended dose did not meet the European Pharmacopoeia (EP) antimicrobial effectiveness acceptance criteria. In contrast, a formulation containing 2-phenoxyethanol (2-PE) at 5.0 mg/dose met the EP criteria over a 30-month period [1]. A key finding was that the rate of growth inhibition of *Staphylococcus aureus* by thimerosal was significantly slower than that of 2-PE in both single and multi-challenge studies [1].

Prevnar 13 vs 2-PE
Head-to-head
Did not meet EP acceptance criteria; S. aureus inhibition significantly slower vs 2-PE.
30-month multi-dose evaluation.
Formulation-dependent efficacy context.
Not predictive for non-pneumococcal vaccines.
Vaccine Preservatives Antimicrobial Effectiveness Formulation Compatibility

Ethylmercury vs. Methylmercury Tissue Distribution

A comparative study in neonatal mice (PND 10) administered a single intramuscular injection of 1.4 mg Hg/kg from either thimerosal or methyl mercury showed significant kinetic differences in tissue distribution. In the brain, mean organic mercury levels were significantly lower in thimerosal-treated mice compared to the methyl mercury group [1]. Furthermore, in the kidneys, thimerosal-exposed mice retained significantly higher levels of inorganic mercury than the methyl mercury group, and the liver showed higher concentrations of both organic and inorganic mercury [1].

Tissue distribution
Head-to-head
Lower brain organic mercury vs MeHg; higher kidney inorganic mercury.
Neonatal mice, 1.4 mg Hg/kg i.m., PND 10-14.
Tissue distribution context; ethylmercury differs from methylmercury.
Species model: neonatal mouse. Human relevance requires review.
Toxicokinetics Organomercurial Metabolism In Vivo Comparison

Cytotoxicity Ranking vs. Common Preservatives

A study comparing the relative cytotoxicity of five common disinfecting/preserving agents using two in vitro techniques (agar overlay and neutral red dye release) found that benzalkonium chloride (BAK) was the most hazardous, followed by thimerosal (THIM), chlorhexidine (CHX), and phenylmercuric acetate (PMA). Sorbic acid (SA) appeared to be the safest [1].

Cytotoxicity rank
Head-to-head
Ranked 2nd most cytotoxic out of 5 preservatives: BAK > thimerosal > CHX > PMA > sorbic acid.
Agar overlay and neutral red release assays.
Ranked cytotoxicity context; less than BAK, more than CHX/PMA.
Ranking consistent across two in vitro methods.
Cytotoxicity Ranking Preservative Safety In Vitro Toxicology

PAH Uptake Inhibition vs. Probenecid

In a study of p-aminohippurate (PAH) uptake in renal basal-lateral membrane vesicles, thimerosal demonstrated potent inhibitory activity. Compared to the known inhibitor probenecid, thimerosal yielded a dose-response curve with a steeper slope and higher maximal effect, indicating a more complete inhibition of PAH transport [1]. The inhibition was found to be competitive with a Ki value of 0.39 +/- 0.05 mM [1].

PAH uptake Ki
Reported
Ki = 0.39 ± 0.05 mM; competitive inhibition of PAH transporter.
Renal basal-lateral membrane vesicles.
Sulfhydryl-reactive inhibition context.
Potency lower than mercaptide V (Ki 0.12 mM).
Enzyme Inhibition Sulfhydryl Reactivity Mechanism of Action

Thimerosal Application Scenarios


Multi-Dose Vaccine Cold-Chain Preservative

Based on evidence showing thimerosal maintains microbicidal activity against yeast and fungi at 4°C, unlike the microbistatic activity of 2-phenoxyethanol under the same conditions, thimerosal is a preferred preservative for multi-dose vaccine formulations that may be exposed to temperature fluctuations in low-resource settings [1]. Its established track record at concentrations of 0.005-0.02% in vaccines like DPT, with no observed effect on vaccine potency or toxicity, supports this use [1].

Organomercurial Analytical Standard

Due to its well-defined physicochemical properties, including specific impurities like inorganic mercury compounds (max. 0.7%) and thiosalicylic acid (max. 0.5%), thimerosal is a suitable high-purity standard (97.0-101.0% assay) for analytical method development and validation, particularly for environmental monitoring of mercury compounds as required by regulations such as the Minamata Convention [2].

Sulfhydryl-Dependent Enzyme Research

The quantitative evidence of thimerosal's competitive inhibition of sulfhydryl-dependent transporters, such as its Ki of 0.39 mM for the PAH transporter in renal vesicles, makes it a valuable tool for in vitro studies investigating the role of thiol groups in protein function [3]. Its application as a biochemical inhibitor in academic research is a permissible use under current regulatory restrictions .

Ophthalmic Solution Preservative

Given its high water solubility (1 g/mL) and the quantitative cytotoxicity data (LD50 of 291.0 µg/mL at 5 sec exposure), thimerosal may be considered for ophthalmic preparations where a very short contact time is ensured, and a potent preservative effect is required [4]. However, the significantly lower cytotoxicity of phenylmercuric acetate at short exposure times suggests a careful risk-benefit analysis is necessary for this application [4].

Application
Selection Property
Validation Focus
Vaccine preservative research (low-temperature efficacy)
Microbicidal activity against fungi at 4 °C
Antifungal efficacy under cold-chain simulation
Organomercurial analytical standard
High-purity crystalline powder (97-101% assay)
Mercury speciation and impurity profiling
Sulfhydryl enzyme inhibition studies
Competitive inhibitor of thiol-dependent transporters
Transporter inhibition kinetics in membrane models
Ophthalmic preservative cytotoxicity screening
Short-exposure cytotoxicity profile (LD50 at seconds scale)
Cytotoxicity benchmarking against alternative preservatives

Technical Documentation Hub

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40 linked technical documents
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